molecular formula C15H19N3O4 B13202986 tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B13202986
M. Wt: 305.33 g/mol
InChI Key: DWYAOHSXDMKXKZ-UHFFFAOYSA-N
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Description

tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of functional groups, including a tert-butyl ester, a nitro group, and an azetidine ring fused to an indole moiety

Preparation Methods

The synthesis of tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.

    Introduction of the Nitro Group: Nitration reactions using nitric acid and sulfuric acid are employed to introduce the nitro group at the desired position.

    Spirocyclization: The spirocyclic structure is formed through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the conditions and reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

    Cycloaddition: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogenation catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole and azetidine rings.

Scientific Research Applications

tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with specific properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism by which tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the spirocyclic structure can influence the compound’s binding affinity to various biological targets. The azetidine ring may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar compounds include other spirocyclic indole derivatives and nitro-substituted azetidines. Compared to these compounds, tert-Butyl 7’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is unique due to its specific combination of functional groups and the presence of a tert-butyl ester. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Similar compounds include:

  • Spiro[indoline-3,3’-pyrrolidine] derivatives
  • Nitro-substituted azetidines
  • tert-Butyl esters of other spirocyclic compounds

These compounds share some structural features but differ in their specific functional groups and overall molecular architecture, leading to differences in their reactivity and applications.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

tert-butyl 7-nitrospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C15H19N3O4/c1-14(2,3)22-13(19)17-8-15(9-17)7-16-12-10(15)5-4-6-11(12)18(20)21/h4-6,16H,7-9H2,1-3H3

InChI Key

DWYAOHSXDMKXKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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